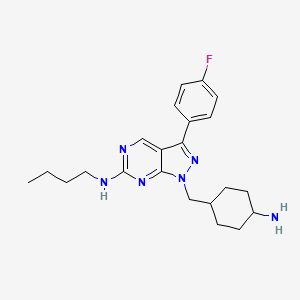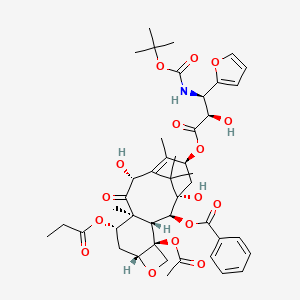
Ravoxertinib
Übersicht
Beschreibung
Ravoxertinib is a small molecule inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily investigated for its potential in treating various cancers by inhibiting the ERK pathway, which is often dysregulated in cancer cells .
Wissenschaftliche Forschungsanwendungen
Ravoxertinib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Werkzeugverbindung, um den ERK-Signalweg zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellsignalübertragung und Apoptose.
Medizin: Als potenzielles Therapeutikum für Krebserkrankungen mit dysregulierten ERK-Signalwegen erforscht.
Industrie: In der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv ERK1/2 inhibiert, die Schlüsselkomponenten des RAS/RAF/MEK/ERK-Signalwegs sind. Dieser Signalweg ist entscheidend für die Zellproliferation, -differenzierung und -überlebensfähigkeit. Durch die Inhibition von ERK1/2 unterbricht this compound die Signalkaskade, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt .
Wirkmechanismus
Target of Action
Ravoxertinib, also known as GDC-0994, is a potent and selective inhibitor of the extracellular signal-regulated kinases (ERK1 and ERK2) . These kinases are essential nodes within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This compound interacts with its targets, ERK1 and ERK2, by inhibiting their kinase activity . It has a biochemical potency of 1.1 nM for ERK1 and 0.3 nM for ERK2 . This interaction results in the inhibition of the RAS/RAF/MEK/ERK signaling cascade .
Biochemical Pathways
The primary pathway affected by this compound is the RAS/RAF/MEK/ERK signaling cascade . This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with oncogenesis . By inhibiting ERK1/2, this compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of this compound’s action include significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice . In these models, pharmacodynamic biomarker inhibition of phospho-p90RSK correlates with potency in vitro and in vivo .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain oncogenic mutations (such as in BRAF or RAS) can enhance the drug’s efficacy by increasing the activation of the RAS/RAF/MEK/ERK pathway . .
Biochemische Analyse
Biochemical Properties
Ravoxertinib interacts with the enzymes ERK1 and ERK2, inhibiting their activity . This inhibition disrupts the ERK1/2 signaling pathway, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the MAPK pathway in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with ERK1 and ERK2, inhibiting these enzymes and leading to changes in gene expression . This disruption of the ERK1/2 signaling pathway can lead to the inhibition of tumor cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown good pharmacokinetic properties with a mean half-life of 23 hours, supportive of once daily dosing . It has also shown signs of pharmacodynamic effects in patients with a variety of tumor histologies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in CD-1 mice, a 10 mg/kg oral dose of this compound is sufficient to achieve the desired target coverage for at least 8 hours .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling cascade, a metabolic pathway commonly activated by oncogenic mutations in RAS or RAF or upstream oncogenic signaling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ravoxertinib kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfasst. Die Synthese beinhaltet typischerweise die Verwendung von Reagenzien wie Pyrazol, Pyrimidin und verschiedenen halogenierten Verbindungen. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Labor-Synthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken beinhalten, um die Industriestandards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ravoxertinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierte Verbindungen und Nucleophile unter verschiedenen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Pyrazol- oder Pyrimidinderivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ravoxertinib wird mit anderen ERK-Inhibitoren wie SCH772984, LY3214996, Ulixertinib und VX-11e verglichen. Während all diese Verbindungen auf ERK1/2 abzielen, ist this compound in seiner Selektivität und Potenz einzigartig. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei Krebserkrankungen mit Mutationen im RAS/RAF/MEK/ERK-Signalweg .
Ähnliche Verbindungen:
- SCH772984
- LY3214996
- Ulixertinib
- VX-11e
This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei der Inhibition von ERK1/2 aus, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOCXOYPYGSKL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453848-26-4 | |
| Record name | Ravoxertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravoxertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RAVOXERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)







![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)



![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
